3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions. Common methods include the Staudinger reaction, which involves the reaction of an imine with a ketene.
Reaction Conditions: The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-phenylazetidin-2-one: Similar structure but lacks the fluorine atom.
3-Amino-1-(4-fluorophenyl)-4-(2-chlorophenyl)azetidin-2-one: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
The presence of both chlorine and fluorine atoms in 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C15H12ClFN2O |
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Molecular Weight |
290.72 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12ClFN2O/c16-9-5-7-10(8-6-9)19-14(13(18)15(19)20)11-3-1-2-4-12(11)17/h1-8,13-14H,18H2 |
InChI Key |
XBPBJCHOWUXGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N)F |
Origin of Product |
United States |
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